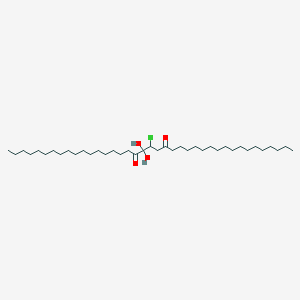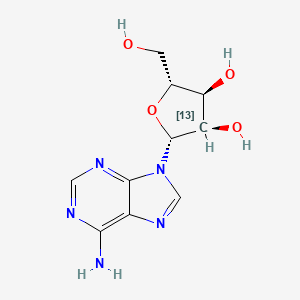
Methyl Mycophenolate-d6 (EP Impurity E)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated form of Methyl Mycophenolate, which is a derivative of Mycophenolic Acid. This compound is often used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Methyl Mycophenolate-d6 replace hydrogen atoms, making it useful in various isotopic labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Mycophenolate-d6 involves the incorporation of deuterium atoms into the Methyl Mycophenolate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecules using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of Methyl Mycophenolate-d6 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert Methyl Mycophenolate-d6 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Methyl Mycophenolate-d6 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of Mycophenolate derivatives in biological systems.
Isotopic Labeling Studies: Utilized in various isotopic labeling experiments to investigate reaction mechanisms and pathways.
Biological Research: Helps in understanding the biological activity and interactions of Mycophenolate derivatives with cellular targets.
Mécanisme D'action
The mechanism of action of Methyl Mycophenolate-d6 involves its interaction with specific molecular targets and pathways. As a derivative of Mycophenolic Acid, it inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, making it useful in immunosuppressive therapies.
Comparaison Avec Des Composés Similaires
Methyl Mycophenolate-d6 can be compared with other similar compounds such as:
Methyl Mycophenolate: The non-deuterated form, which lacks the isotopic labeling but has similar chemical properties.
Mycophenolic Acid: The parent compound, which is not methylated and has different pharmacokinetic properties.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, which is used clinically for its immunosuppressive effects.
Uniqueness
The uniqueness of Methyl Mycophenolate-d6 lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies.
Propriétés
Numéro CAS |
1331643-25-4 |
|---|---|
Formule moléculaire |
C18H22O6 |
Poids moléculaire |
340.405 |
Nom IUPAC |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
Clé InChI |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
SMILES |
CC1=C(C(=C(C2=C1COC2=O)O)CC=C(C)CCC(=O)OC)OC |
Synonymes |
(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d6; Mycophenolic Acid Methyl Ester-d6; _x000B_EP Impurity E-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)







